molecular formula C19H23NO2S B11485172 2-Methyl-1-[(2,3,4,5-tetramethylphenyl)sulfonyl]indoline

2-Methyl-1-[(2,3,4,5-tetramethylphenyl)sulfonyl]indoline

Cat. No.: B11485172
M. Wt: 329.5 g/mol
InChI Key: RSVKANFEVVSNQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-[(2,3,4,5-tetramethylphenyl)sulfonyl]indoline is a synthetic indoline derivative featuring a 2-methylindoline core substituted with a 2,3,4,5-tetramethylphenylsulfonyl group. This compound belongs to a class of sulfonamide derivatives, where the sulfonyl group is attached to a heavily methylated aromatic ring. Such structural features confer unique steric and electronic properties, influencing its solubility, bioavailability, and biological activity.

Properties

Molecular Formula

C19H23NO2S

Molecular Weight

329.5 g/mol

IUPAC Name

2-methyl-1-(2,3,4,5-tetramethylphenyl)sulfonyl-2,3-dihydroindole

InChI

InChI=1S/C19H23NO2S/c1-12-10-19(16(5)15(4)14(12)3)23(21,22)20-13(2)11-17-8-6-7-9-18(17)20/h6-10,13H,11H2,1-5H3

InChI Key

RSVKANFEVVSNQJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C(C(=C(C(=C3)C)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-[(2,3,4,5-tetramethylphenyl)sulfonyl]indoline can be achieved through several synthetic routes. One common method involves the reaction of 2-methylindoline with 2,3,4,5-tetramethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[(2,3,4,5-tetramethylphenyl)sulfonyl]indoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or nitrating agents in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Brominated or nitrated indoline derivatives.

Scientific Research Applications

2-Methyl-1-[(2,3,4,5-tetramethylphenyl)sulfonyl]indoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-1-[(2,3,4,5-tetramethylphenyl)sulfonyl]indoline involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The indoline ring structure allows for binding to various biological targets, contributing to its bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Methyl-1-[(2,3,4,5-tetramethylphenyl)sulfonyl]indoline with key analogs, focusing on structural variations, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Sulfonyl Substituent Key Biological Activity/Application Reference
This compound 2-Methylindoline 2,3,4,5-Tetramethylphenyl Not explicitly reported N/A
5-O-Methylsulfonyl-seco-CI (Compound 2) Indole Methylsulfonyl Cytotoxic activity (COLO 205, SK-MEL-2, etc.)
(S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]homopiperazine Homopiperazine 4-Methyl-5-isoquinoline Rho-kinase inhibition
2-Methyl-1-(phenyl sulfonyl)-4-(piperazin-1-yl)-1H-benzimidazole Benzimidazole Phenyl 5-Hydroxytryptamine-6 (5-HT6) ligand
5-Methylindoline Indoline None (unmodified) Chemical reagent (no reported bioactivity)

Key Observations

Sulfonyl Substituent Effects The tetramethylphenylsulfonyl group in the target compound introduces significant steric bulk compared to smaller substituents like methylsulfonyl (Compound 2) or phenylsulfonyl (patented 5-HT6 ligand) . This bulk may reduce solubility but enhance membrane permeability or target specificity. In contrast, the 4-methyl-5-isoquinoline sulfonyl group in the Rho-kinase inhibitor () combines aromaticity and nitrogen heterocycles, enabling π-π stacking and hydrogen bonding with kinase active sites .

Core Structure Variations The 2-methylindoline core distinguishes the target compound from indole (Compound 2) and benzimidazole (5-HT6 ligand) analogs. Positional isomerism: The 2-methylindoline in the target compound contrasts with 5-methylindoline (), where methyl placement alters electronic distribution and steric interactions .

Biological Activity Trends Cytotoxicity: Smaller sulfonyl substituents (e.g., methylsulfonyl in Compound 2) correlate with potent cytotoxic activity across cancer cell lines, comparable to doxorubicin . The tetramethylphenyl group’s bulk may hinder similar efficacy unless paired with complementary targets. Kinase Inhibition: The Rho-kinase inhibitor () highlights the importance of sulfonyl-linked heterocycles for kinase binding. The target compound’s non-heterocyclic sulfonyl group may limit kinase affinity but could favor other targets .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely involves sulfonylation of 2-methylindoline with 2,3,4,5-tetramethylbenzenesulfonyl chloride, a route analogous to indole sulfonamide preparations () .
  • Structure-Activity Relationship (SAR) :
    • Increased steric bulk in sulfonyl substituents may reduce solubility (logP increase) but enhance binding to hydrophobic pockets in proteins.
    • Methylation patterns on the phenyl ring (2,3,4,5 vs. 2,3,5,6 in ) could alter π-stacking or van der Waals interactions .

Biological Activity

2-Methyl-1-[(2,3,4,5-tetramethylphenyl)sulfonyl]indoline is a complex organic compound characterized by its unique structure that includes an indoline ring and a sulfonyl group derived from 2,3,4,5-tetramethylbenzenesulfonyl chloride. Its molecular formula is C18H21NO2SC_{18}H_{21}NO_2S with a molecular weight of 315.4 g/mol. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Synthesis

The synthesis of this compound typically involves a nucleophilic substitution reaction between indoline and 2,3,4,5-tetramethylbenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine. This reaction can be conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity. The mechanism of action is believed to involve interactions with specific proteins and enzymes that are essential for microbial growth and survival. These interactions may inhibit critical biological pathways within the microorganisms.

Anticancer Activity

Research indicates that this compound may also possess anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines including glioma and melanoma. The compound's sulfonamide linkage enhances its reactivity and ability to disrupt cellular processes associated with tumor growth .

Table 1: Summary of Biological Activities

Activity Effect Tested Cell Lines
AntimicrobialInhibition of microbial growthVarious bacterial strains
AnticancerCytotoxicityA549 (lung), HeLa (cervical), B16F10 (melanoma)

The proposed mechanism of action for this compound involves the formation of strong interactions with target proteins and enzymes. The sulfonyl group acts as an electrophile that can react with nucleophilic sites on biological molecules. This interaction modulates various biochemical pathways leading to the observed biological effects.

Case Studies

Several studies have explored the biological activity of compounds structurally similar to this compound. For instance:

  • A study reported on the anticancer properties of related indole derivatives which showed significant cytotoxicity against multiple cancer cell lines resistant to traditional therapies .
  • Another investigation highlighted the antimicrobial efficacy of sulfonamide compounds against resistant bacterial strains, suggesting a potential therapeutic application for infections caused by these pathogens.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.